![molecular formula C25H27NO5 B1669856 2-[5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid CAS No. 1257641-15-8](/img/structure/B1669856.png)
2-[5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid
Übersicht
Beschreibung
DB-959 is a small molecule drug that acts as a dual agonist for peroxisome proliferator-activated receptor delta and peroxisome proliferator-activated receptor gamma. It is being developed for the treatment of Alzheimer’s disease and other neurodegenerative disorders. The compound has shown potential in improving glucose and lipid metabolism, which are often disrupted in Alzheimer’s disease .
Vorbereitungsmethoden
DB-959 can be synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of DB-959 is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for DB-959 involve scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Chemischer Reaktionen
DB-959 undergoes various types of chemical reactions, including:
Oxidation: DB-959 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are oxidized derivatives of DB-959.
Reduction: DB-959 can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from these reactions are reduced derivatives of DB-959.
Substitution: DB-959 can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines.
Wissenschaftliche Forschungsanwendungen
DB-959 has a wide range of scientific research applications, including:
Chemistry: DB-959 is used as a tool compound to study the structure-activity relationships of peroxisome proliferator-activated receptor agonists. It is also used in the development of new synthetic methodologies for the preparation of similar compounds.
Biology: DB-959 is used to study the biological functions of peroxisome proliferator-activated receptor delta and peroxisome proliferator-activated receptor gamma in various cellular and animal models. It is also used to investigate the role of these receptors in metabolic diseases and neurodegenerative disorders.
Medicine: DB-959 is being developed as a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative disorders. It has shown promise in preclinical studies for improving cognitive function and reducing neuroinflammation.
Industry: DB-959 is used in the pharmaceutical industry for the development of new drugs targeting peroxisome proliferator-activated receptors. .
Wirkmechanismus
DB-959 exerts its effects by activating peroxisome proliferator-activated receptor delta and peroxisome proliferator-activated receptor gamma. These receptors are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, DB-959 improves insulin sensitivity, reduces inflammation, and enhances lipid metabolism. This leads to improved cognitive function and reduced neuroinflammation in animal models of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
DB-959 is unique in its dual agonist activity for both peroxisome proliferator-activated receptor delta and peroxisome proliferator-activated receptor gamma. This distinguishes it from other compounds that target only one of these receptors. Similar compounds include:
Rosiglitazone: A selective agonist for peroxisome proliferator-activated receptor gamma, used for the treatment of type 2 diabetes.
Pioglitazone: Another selective agonist for peroxisome proliferator-activated receptor gamma, also used for the treatment of type 2 diabetes.
DB-959’s dual agonist activity provides a broader range of therapeutic effects compared to these selective agonists, making it a promising candidate for the treatment of complex diseases such as Alzheimer’s disease.
Eigenschaften
CAS-Nummer |
1257641-15-8 |
|---|---|
Molekularformel |
C25H27NO5 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
2-[(1S)-5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid |
InChI |
InChI=1S/C25H27NO5/c1-3-23-22(26-25(31-23)16-6-8-19(29-2)9-7-16)12-13-30-20-10-11-21-17(14-20)4-5-18(21)15-24(27)28/h6-11,14,18H,3-5,12-13,15H2,1-2H3,(H,27,28)/t18-/m0/s1 |
InChI-Schlüssel |
BINJXYDNGPHRGX-SFHVURJKSA-N |
Isomerische SMILES |
CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)[C@@H](CC4)CC(=O)O |
SMILES |
CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)C(CC4)CC(=O)O |
Kanonische SMILES |
CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)C(CC4)CC(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
879409-35-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





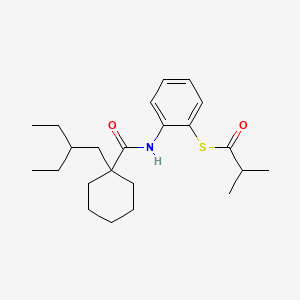
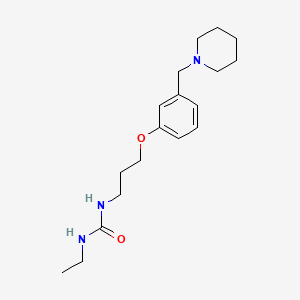
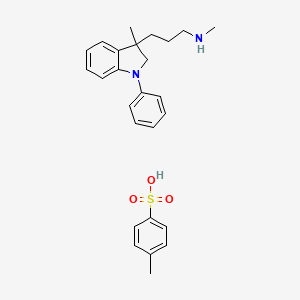

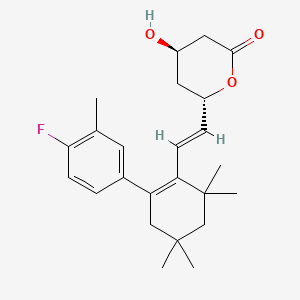
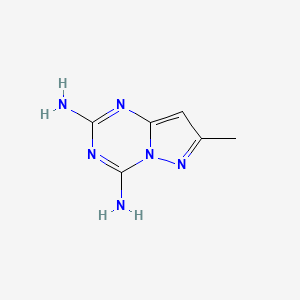
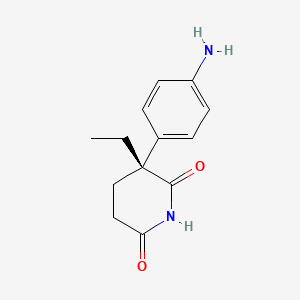
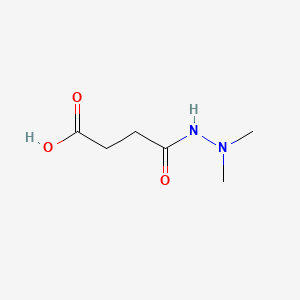
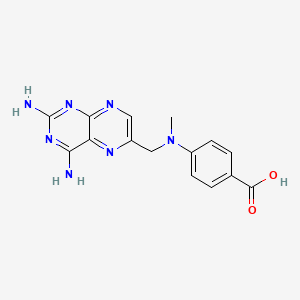
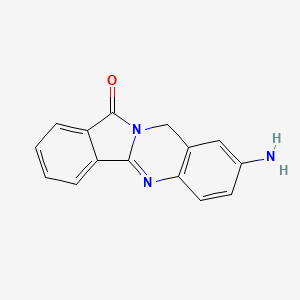

![2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine](/img/structure/B1669796.png)